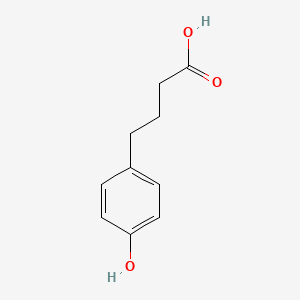

4-(4-Hydroxyphenyl)butanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131303. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7,11H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDBNDAYNLGKGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20299550 | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7021-11-6 | |

| Record name | 4-Hydroxybenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7021-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 131303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007021116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7021-11-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-HYDROXYPHENYL)BUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20299550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis methods for 4-(4-hydroxyphenyl)butanoic acid, a valuable intermediate in pharmaceutical and organic synthesis. The following sections detail various synthetic routes, complete with experimental protocols and quantitative data to facilitate replication and comparison.

Core Synthesis Methodologies

Several synthetic strategies have been established for the preparation of this compound. The most prominent methods include multi-step synthesis involving Friedel-Crafts acylation followed by reduction and demethylation, as well as a more direct demethylation of a methoxy precursor.

Method 1: Multi-Step Synthesis from 2-Chlorobenzyl Ether and Succinic Anhydride

This pathway involves a three-step process commencing with a Friedel-Crafts acylation, followed by catalytic hydrogenation and concluding with demethylation to yield the final product.[1]

Quantitative Data Summary

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Yield |

| 1 | Friedel-Crafts Acylation | 2-Chlorobenzyl ether, Succinic anhydride | AlCl₃ | CH₂Cl₂, Nitromethane | 93% |

| 2 | Catalytic Hydrogenation | 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid | 3% Pd/C, H₂ | THF, Water | 76% |

| 3 | Demethylation | 4-(4-Methoxyphenyl)butanoic acid | BBr₃ | CH₂Cl₂ | 80% |

Experimental Protocols

Step 1: Synthesis of 4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid [1]

-

A solution of aluminum chloride (7.78g, 57.4mmol) in dichloromethane (47mL) is cooled to 0°C.

-

A solution of 2-chlorobenzyl ether (5.00g, 35.0mmol) in nitromethane (3.2mL) is added dropwise over 15 minutes.

-

The mixture is warmed to room temperature, and succinic anhydride (2.34g, 23.3mmol) is added in portions over 30 minutes.

-

The reaction mixture is refluxed for 8 hours.

-

After cooling to room temperature, the reaction is quenched by pouring it into a rapidly stirred mixture of ice (25g), 2N H₃PO₄ (250mL), and dichloromethane (250mL).

-

The resulting precipitate is dissolved by stirring the suspension for 6 hours.

-

The aqueous mixture is extracted with dichloromethane. The organic extracts are washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification by column chromatography on SiO₂ (1:19, MeOH:CH₂Cl₂) yields 5.27g (93%) of the product as a white solid.

Step 2: Synthesis of 4-(4-Methoxyphenyl)butanoic acid [1]

-

A suspension of 3% Pd/C (983mg, 0.278mmol) is prepared in a mixture of THF (5mL) and water (5mL) in a hydrogenation vessel.

-

4-(3-Chloro-4-methoxyphenyl)-4-oxobutanoic acid (5.27g, 22mmol) is added to the suspension.

-

The vessel is evacuated and filled with hydrogen gas twice, then pressurized to 40 p.s.i. with H₂ and shaken for 24 hours.

-

The reaction mixture is filtered through a silica gel plug and diluted with ethyl acetate (50mL).

-

The solution is washed with water and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification via column chromatography on SiO₂ (1:19, MeOH:CH₂Cl₂) affords 3.20g (76%) of the product.

Step 3: Synthesis of this compound [1]

-

A solution of 4-(4-methoxyphenyl)butanoic acid (2.55g, 13.1mmol) in dichloromethane (187mL) is cooled to -78°C.

-

A 1.0M solution of BBr₃ is added dropwise over 10 minutes.

-

The reaction mixture is stirred at -78°C for 3 hours and then at room temperature for 2 hours.

-

The reaction is quenched by pouring it into an ice and saturated NH₄Cl mixture and stirred for 30 minutes.

-

The mixture is extracted twice with dichloromethane. The combined organic extracts are washed with brine, dried over MgSO₄, filtered, and concentrated.

-

Purification by column chromatography on SiO₂ (1:3, hexane:EtOAc) yields 1.89g (80%) of the final product as a white solid.

Synthesis Pathway Diagram

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Hydroxyphenyl)butanoic Acid

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a compound of interest in various scientific domains, including pharmaceutical research. This document outlines key identifiers, quantitative properties, detailed experimental protocols for their determination, and a summary of its synthesis.

Compound Identification

-

IUPAC Name: this compound

-

CAS Number: 7021-11-6

-

Molecular Formula: C₁₀H₁₂O₃[1]

-

Synonyms: 4-(p-Hydroxyphenyl)butyric acid, Benzenebutanoic acid, 4-hydroxy-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 180.20 g/mol | |

| Melting Point | 110-111 °C | [2] |

| Boiling Point | 364.3 °C at 760 mmHg | [3][4] |

| Water Solubility | Sparingly soluble in water. Slightly soluble in chloroform and DMSO. | [1] |

| pKa (Predicted) | 4.78 ± 0.10 | [1] |

| LogP | 1.68 | [4] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the physicochemical properties listed above.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath apparatus, such as a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil) or a metal block heating apparatus (e.g., Mel-Temp).

-

Heating: The heating bath is heated slowly and steadily, with a temperature increase of about 2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.[5]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume of this compound is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube.[1][3]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a heating liquid. The thermometer bulb should be level with the sample.[1]

-

Heating: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will expand and bubble out.[3]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]

Water Solubility Determination

Water solubility is the maximum concentration of a substance that can dissolve in water at a given temperature.

Methodology: Shake-Flask Method

-

Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask. The flask is then sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The undissolved solid is separated from the aqueous solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.[6]

-

Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The pKa is a measure of the strength of an acid in solution.

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a water-cosolvent mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration using a calibrated pH meter.[7]

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This corresponds to the inflection point of the titration curve.[7][8]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase at equilibrium.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel. The funnel is shaken for a sufficient time to allow for equilibrium to be established.[9]

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC, UV-Vis spectrophotometry).[9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[9]

Synthesis Workflow

A common laboratory synthesis of this compound involves the demethylation of its methoxy precursor.

Caption: Synthesis workflow for this compound.

Structure-Property Relationship

The physicochemical properties of this compound are directly influenced by its molecular structure, which features a phenyl ring, a hydroxyl group, and a carboxylic acid group.

Caption: Influence of structural features on physicochemical properties.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. scribd.com [scribd.com]

- 3. byjus.com [byjus.com]

- 4. Page loading... [guidechem.com]

- 5. byjus.com [byjus.com]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. youtube.com [youtube.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

The Biological Activity of 4-(4-Hydroxyphenyl)butanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 4-(4-hydroxyphenyl)butanoic acid. Direct experimental data on this compound is limited in the current scientific literature. Therefore, this document synthesizes available information on structurally analogous compounds, primarily 3-(4-hydroxyphenyl)propionic acid and 4-phenylbutyrate, to infer the likely bioactivities and mechanisms of action of this compound. The primary anticipated activities include histone deacetylase (HDAC) inhibition, with additional potential for antioxidant, anticancer, and antimicrobial effects. This guide presents quantitative data from related compounds, detailed experimental protocols for assessing these activities, and diagrams of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a phenolic compound with a butanoic acid side chain. Its structural similarity to known bioactive molecules, such as polyphenol metabolites and short-chain fatty acids, suggests its potential for therapeutic applications. Notably, the structurally related compound 4-phenylbutyrate is a known histone deacetylase (HDAC) inhibitor used in clinical settings. Furthermore, another close analog, 3-(4-hydroxyphenyl)propionic acid, has demonstrated HDAC inhibitory activity. This guide will explore the inferred biological activities of this compound based on the activities of these and other related molecules.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound is predicted to exhibit several key biological activities.

Histone Deacetylase (HDAC) Inhibition

The most probable biological activity of this compound is the inhibition of histone deacetylases. This is strongly suggested by the known HDAC inhibitory effects of 4-phenylbutyrate and 3-(4-hydroxyphenyl)propionic acid. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs results in histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes, including tumor suppressor genes.

A study on various polyphenol metabolites found that 3-(4-OH-phenyl)-propionate is an effective HDAC inhibitor[1][2]. Given the structural similarity, it is highly probable that this compound also functions as an HDAC inhibitor.

Anticancer Activity

HDAC inhibitors are a well-established class of anticancer agents. By promoting the expression of tumor suppressor genes, they can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The potential HDAC inhibitory activity of this compound therefore suggests it may possess anticancer properties. Studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated structure-dependent anticancer activity against non-small cell lung cancer cells[3].

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The 4-hydroxyphenyl moiety in the subject compound suggests it may exhibit antioxidant activity. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promising antioxidant properties in various assays[3].

Antimicrobial Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and shown to exhibit structure-dependent antimicrobial activity against a range of bacterial and fungal pathogens. This suggests that this compound and its derivatives could serve as a scaffold for the development of new antimicrobial agents.

Modulation of Endoplasmic Reticulum (ER) Stress

4-Phenylbutyrate is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress[4]. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases. The structural similarity of this compound to 4-phenylbutyrate suggests it may also modulate ER stress signaling pathways.

Quantitative Data from Structurally Related Compounds

| Compound | Biological Activity | Assay | Quantitative Value | Reference |

| 3-(4-Hydroxyphenyl)propionic acid | HDAC Inhibition | HDAC activity in nuclear extracts from HT-29 cells | IC50 = 0.62 mM | [1][2] |

| p-Coumaric acid | HDAC Inhibition | HDAC activity in nuclear extracts from HT-29 cells | IC50 = 0.19 mM | [1][2] |

| Caffeic acid | HDAC Inhibition | HDAC activity in nuclear extracts from HT-29 cells | IC50 = 0.85 mM | [1][2] |

| Butyrate | HDAC Inhibition | HDAC activity in nuclear extracts from HT-29 cells | IC50 = 0.09 mM | [1][2] |

| BG45 | HDAC3 Inhibition | in vitro enzymatic assay | IC50 = 0.289 µM | [5] |

| Sodium butyrate | HDAC Inhibition | in vitro enzymatic assay | - | [6][7] |

| Valproic acid | HDAC Inhibition | in vitro enzymatic assay | IC50 = 0.5-2 mM | [7] |

| Trichostatin A | HDAC Inhibition | in vitro enzymatic assay | IC50 ≈ 20 nM | [7] |

| Tubacin | HDAC6 Inhibition | in vitro enzymatic assay | IC50 = 4 nM | [7] |

| AR-42 | HDAC Inhibition | in vitro enzymatic assay | IC50 = 30 nM | [6] |

| SB939 (Pracinostat) | HDAC Inhibition | in vitro HDAC1 activity assay | IC50 = 77 nM | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to evaluate the biological activity of this compound.

Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from commercially available colorimetric HDAC assay kits and published methodologies[8].

-

Principle: The assay measures the activity of HDAC enzymes on a synthetic substrate. Inhibition of the enzyme by a test compound results in a decreased signal.

-

Materials:

-

HDAC assay buffer

-

Acetylated histone substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC enzyme (e.g., recombinant human HDAC1)

-

Developer solution (e.g., Trypsin)

-

Stop solution (e.g., Trichostatin A)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme to each well.

-

Add the test compound dilutions to the respective wells. Include a positive control (known HDAC inhibitor) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Add the acetylated histone substrate to all wells and incubate at 37°C for 30-60 minutes.

-

Add the developer solution to each well and incubate at room temperature for 15-30 minutes.

-

Add the stop solution to terminate the reaction.

-

Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound and determine the IC50 value.

-

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol is based on standard DPPH assay methodologies[9][10].

-

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that has a deep violet color. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The degree of discoloration is proportional to the antioxidant activity.

-

Materials:

-

DPPH solution in methanol

-

Methanol

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid or Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add the test compound dilutions and controls to the respective wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value.

-

MTT Cell Viability Assay (Anticancer Activity)

This protocol is a standard method for assessing cell viability and cytotoxicity[11][12].

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line (e.g., A549, HCT116)

-

Cell culture medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

-

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a specific microorganism[13].

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Materials:

-

Microorganism strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Bacterial growth medium (e.g., Mueller-Hinton Broth)

-

Test compound (this compound)

-

Positive control (known antibiotic)

-

Sterile 96-well microplate

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Prepare serial two-fold dilutions of the test compound and positive control in the growth medium in a 96-well plate.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Signaling Pathways

The following diagrams illustrate the key signaling pathways likely to be modulated by this compound, based on the known mechanisms of its structural analogs.

HDAC Inhibition and Transcriptional Activation

Caption: HDAC Inhibition Pathway.

Modulation of Endoplasmic Reticulum (ER) Stress

Caption: ER Stress Modulation Pathway.

Conclusion and Future Directions

While direct evidence for the biological activity of this compound is currently sparse, the available data on its structural analogs strongly suggest a promising profile as a multi-target bioactive compound. The most compelling potential activity is histone deacetylase inhibition, which warrants immediate investigation. Furthermore, its potential as an antioxidant, anticancer, and antimicrobial agent should be systematically evaluated.

Future research should focus on:

-

Direct enzymatic and cellular assays to confirm and quantify the HDAC inhibitory activity of this compound.

-

Broad-spectrum screening to validate its potential anticancer, antioxidant, and antimicrobial properties.

-

In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

-

Structure-activity relationship (SAR) studies to optimize its biological activities through chemical modification.

This technical guide provides a foundational framework to stimulate and guide these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound.

References

- 1. gsartor.org [gsartor.org]

- 2. Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. adooq.com [adooq.com]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. scispace.com [scispace.com]

- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial activity of a selection of organic acids, their salts and essential oils against swine enteropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 4-(4-Hydroxyphenyl)butanoic Acid in Nature: A Technical Guide

Abstract

4-(4-Hydroxyphenyl)butanoic acid, a phenolic compound with potential bioactivity, is cataloged as a naturally occurring substance. However, extensive documentation detailing its specific origins in the plant and animal kingdoms remains elusive. In contrast, compelling evidence points to the microbial world, particularly fungi and bacteria, as a promising source of this and structurally related molecules. This technical guide synthesizes the current, albeit limited, direct evidence of its natural occurrence and provides a comprehensive overview based on closely related, well-documented analogs. We present putative biosynthetic pathways, detailed experimental protocols for extraction and quantification adapted from similar compounds, and quantitative data to serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction

This compound (4-HPBA) is a carboxylic acid derivative of phenol, a structural motif common to many secondary metabolites with diverse biological activities. While its synthetic routes are well-established, its natural provenance is a subject of scientific inquiry. The presence of structurally similar compounds, such as 4-hydroxyphenylacetic acid and various phenylalkanoic acids in microorganisms, suggests a potential for 4-HPBA to be a product of microbial metabolism. This guide aims to collate the available data and provide a framework for the exploration and isolation of 4-HPBA from natural sources.

Natural Occurrence: A Landscape of Related Compounds

Direct and quantified evidence for the natural occurrence of this compound is sparse in currently available scientific literature. However, the presence of a significant number of structurally and biosynthetically related compounds in various organisms strongly suggests potential natural sources for 4-HPBA.

Microbial Sources

The microbial kingdom stands out as the most probable source of naturally occurring 4-HPBA. Several studies have identified similar phenylalkanoic acids from fungi and bacteria.

-

Fungi: The marine-derived fungus Emericellopsis maritima has been shown to produce 4-hydroxyphenylacetic acid, a lower homolog of 4-HPBA.

-

Bacteria: The soil bacterium Streptomyces koyangensis is known to produce 4-phenyl-3-butenoic acid, a structurally related unsaturated analog.

These findings suggest that microbial pathways for the synthesis of phenylalkanoic acids are extant and that screening of other microbial species, particularly from diverse environments, may lead to the discovery of 4-HPBA.

Plant and Animal Sources

To date, there are no definitive reports identifying this compound in plant or animal tissues. The related and well-known compound, 4-(4-hydroxyphenyl)-2-butanone (raspberry ketone), is a prominent natural constituent of raspberries (Rubus idaeus). While metabolic pathways for the degradation of raspberry ketone in mammals have been studied, the natural presence of 4-HPBA as a metabolite has not been confirmed.

Quantitative Data on Related Phenylalkanoic Acids

To provide a reference for researchers, the following table summarizes quantitative data for compounds structurally related to 4-HPBA that have been isolated from natural sources. This information can be valuable for estimating potential yields and developing quantification methods.

| Compound Name | Natural Source | Concentration/Yield | Analytical Method |

| 4-Hydroxyphenylacetic acid | Fermentation broth of Emericellopsis maritima | Not specified in available abstracts | Chromatography, Spectroscopic analysis |

| 4-Phenyl-3-butenoic acid | Culture broth of Streptomyces koyangensis | Not specified in available abstracts | Chromatography, NMR, Mass Spectrometry |

| 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | Red Raspberries (Rubus idaeus) | 1-4 mg/kg | Gas Chromatography-Mass Spectrometry (GC-MS) |

Experimental Protocols

The following sections detail experimental methodologies for the extraction, isolation, and quantification of phenylalkanoic acids from natural sources. These protocols, while not specific to 4-HPBA, provide a robust starting point for its discovery and analysis.

Extraction and Isolation from Microbial Cultures

This protocol is a generalized procedure for the extraction of moderately polar organic acids from a fermentation broth.

-

Cultivation: Grow the microbial strain (e.g., a Streptomyces or fungal species) in a suitable liquid medium until secondary metabolite production is optimal.

-

Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.

-

Solvent Extraction:

-

Acidify the culture supernatant to pH 2-3 with a suitable acid (e.g., HCl).

-

Extract the acidified broth multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration: Dry the pooled organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude extract.

-

Chromatographic Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate or chloroform-methanol solvent system.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool those containing the compound of interest.

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be adapted for the quantification of 4-HPBA in extracts.

-

Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution is often effective. For example, a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.

-

Detection: Monitor the eluent at the wavelength of maximum absorbance for the phenolic chromophore, typically around 275-280 nm.

-

Quantification: Prepare a calibration curve using an authentic standard of this compound of known concentrations. The concentration in the sample can be determined by comparing its peak area to the calibration curve.

Biosynthetic Pathways

While the specific biosynthetic pathway to this compound has not been elucidated, a putative pathway can be proposed based on known biosynthetic routes to similar molecules like 4-hydroxyphenylacetic acid and other phenylpropanoids.

Putative Biosynthesis of this compound

The proposed pathway initiates from the shikimate pathway, a central metabolic route for the biosynthesis of aromatic amino acids in plants and microorganisms.

Unraveling the Functional Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the known and hypothesized mechanisms of action for 4-(4-hydroxyphenyl)butanoic acid. It is intended for researchers, scientists, and drug development professionals. As of late 2025, dedicated studies on the specific intrinsic biological mechanisms of this compound are limited. Much of the understanding of its potential biological activities is inferred from its structural analogs and its application in specific biochemical contexts.

Executive Summary

This compound is a molecule of interest in the chemical biology and drug discovery landscape. While its primary documented role is that of a chemical linker, particularly in the architecture of Proteolysis Targeting Chimeras (PROTACs), its structural features—a phenyl ring, a hydroxyl group, and a butanoic acid chain—suggest potential intrinsic biological activities. This guide synthesizes the current, albeit limited, knowledge and presents informed hypotheses on its mechanism of action, drawing parallels with structurally related compounds. The two principal hypothesized mechanisms are Histone Deacetylase (HDAC) inhibition and antioxidant activity. This document will detail these potential activities, alongside its established role as a PROTAC linker, providing available quantitative data and relevant experimental protocols.

Established Role: A Linker in PROTAC Technology

The most clearly defined function of this compound in the scientific literature is as a component of PROTACs. PROTACs are heterobifunctional molecules designed to co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]

A PROTAC molecule consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a passive spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[][4]

The butanoic acid moiety of this compound can be readily functionalized, for instance, by forming an amide bond, to connect to the other components of the PROTAC. The length and composition of the linker, which can be built upon the this compound scaffold, are crucial for optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.[][5]

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound, two primary intrinsic biological activities can be hypothesized: HDAC inhibition and antioxidant activity.

Histone Deacetylase (HDAC) Inhibition

The structural similarity of this compound to 4-phenylbutyric acid, a known HDAC inhibitor, provides a strong basis for hypothesizing a similar mechanism of action.[6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Inhibitors of HDACs have therapeutic applications, particularly in oncology.[8] Phenolic compounds, in general, have been investigated as HDAC inhibitors.[9][10][11] The mechanism of inhibition often involves the carboxylic acid moiety of the inhibitor interacting with a zinc ion in the active site of the HDAC enzyme.[7]

Quantitative Data for Structurally Related HDAC Inhibitors

While specific IC50 values for this compound are not available, the following table presents data for related compounds to provide context.

| Compound | Target | IC50 | Reference |

| 4-Phenylbutyrate | HDAC (in nuclear extracts) | 0.62 mM | [12] |

| Sodium Butyrate | HDAC (in HeLa cells) | ~1 mM | [10] |

| Trichostatin A (TSA) | Pan-HDAC | Low nM range | [13] |

| SAHA (Vorinostat) | Pan-HDAC | Low nM range | [7] |

Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay

This protocol describes a common method to assess the HDAC inhibitory activity of a test compound.[7][13]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

-

Prepare serial dilutions of the test compound in HDAC assay buffer.

-

Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in the assay buffer.

-

Prepare a solution of a recombinant human HDAC enzyme (e.g., HDAC1) in the assay buffer.

-

Prepare a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known HDAC inhibitor like SAHA).

-

Add the diluted HDAC enzyme to all wells except for a "no enzyme" control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a sigmoidal dose-response curve.

-

Antioxidant Activity

The presence of a phenolic hydroxyl group on the phenyl ring suggests that this compound may possess antioxidant properties. Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.[14][15] The antioxidant capacity of phenolic acids is influenced by the number and position of hydroxyl groups on the aromatic ring.[16][17]

Quantitative Data for Structurally Related Antioxidants

The antioxidant activity of a compound is often expressed as its IC50 value in a specific assay, such as the DPPH radical scavenging assay. While data for this compound is not available, the following table provides context with related phenolic acids.

| Compound | Assay | IC50 (µg/mL) | Reference |

| Caffeic Acid | DPPH | ~5 | [14] |

| Ferulic Acid | DPPH | ~12 | [14] |

| p-Coumaric Acid | DPPH | >100 | [14] |

| Ascorbic Acid (Standard) | DPPH | ~5-10 | [18] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a widely used spectrophotometric method to evaluate the antioxidant capacity of a compound.[18][19]

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).

-

Prepare serial dilutions of the test compound.

-

Prepare a stock solution of a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

-

-

Assay Procedure (96-well plate format):

-

To each well, add a specific volume of the different concentrations of the test compound or the standard.

-

Add the DPPH working solution to all wells.

-

Include a blank control containing only the solvent and the DPPH solution.

-

Mix gently and incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

-

Plot the percentage of scavenging activity against the logarithm of the compound concentration and determine the IC50 value.

-

Conclusion and Future Directions

This compound is a molecule with a defined role in the development of PROTACs, where it serves as a versatile linker component. While its intrinsic biological activity is not yet well-characterized, its chemical structure strongly suggests potential as both an HDAC inhibitor and an antioxidant. The information presented in this guide, based on the activities of structurally related compounds, provides a solid foundation for future research into the specific mechanism of action of this compound.

Further studies are warranted to directly assess the biological activities of this compound. In vitro enzymatic and cell-based assays for HDAC inhibition and antioxidant capacity would provide valuable quantitative data. Such research would not only elucidate the fundamental biology of this compound but could also inform its application in drug design, either as a pharmacologically active entity itself or as a linker with advantageous secondary properties.

References

- 1. benchchem.com [benchchem.com]

- 2. precisepeg.com [precisepeg.com]

- 4. chempep.com [chempep.com]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenolic compounds as histone deacetylase inhibitors: binding propensity and interaction insights from molecular docking and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Histone deacetylase (HDAC) inhibitory and antiproliferative activities of phenolic-rich extracts derived from the rhizome of Hydnophytum formicarum Jack.: sinapinic acid acts as HDAC inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of phenolic compounds from Zingiber offinale and their derivatives as histone deacetylase inhibitors and antioxidants | Semantic Scholar [semanticscholar.org]

- 12. gsartor.org [gsartor.org]

- 13. benchchem.com [benchchem.com]

- 14. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. acmeresearchlabs.in [acmeresearchlabs.in]

Spectroscopic Profile of 4-(4-Hydroxyphenyl)butanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Hydroxyphenyl)butanoic acid (CAS No. 7021-11-6), a compound of interest in various research fields, including pharmaceuticals for its potential antioxidant and anti-inflammatory properties.[1] This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~6.75 | Doublet | 2H | Ar-H (meta to -OH) |

| ~2.55 | Triplet | 2H | -CH₂- (adjacent to Ar) |

| ~2.30 | Triplet | 2H | -CH₂- (adjacent to COOH) |

| ~1.85 | Multiplet | 2H | -CH₂- (aliphatic chain) |

| ~9.50 (broad) | Singlet | 1H | Ar-OH |

| ~12.0 (broad) | Singlet | 1H | -COOH |

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~174.5 | -COOH |

| ~155.8 | Ar-C (para to alkyl chain) |

| ~132.5 | Ar-C (ipso to alkyl chain) |

| ~129.5 | Ar-CH (meta to -OH) |

| ~115.0 | Ar-CH (ortho to -OH) |

| ~34.0 | -CH₂- (adjacent to COOH) |

| ~33.5 | -CH₂- (adjacent to Ar) |

| ~26.0 | -CH₂- (aliphatic chain) |

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (Phenol) |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3030 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Phenol) |

| ~920 | Medium, Broad | O-H bend (Carboxylic Acid dimer) |

| 860-680 | Strong | C-H bend (Aromatic, out-of-plane) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Relative Intensity (%) | Assignment |

| 180.08 | 100 | [M]⁺ (Molecular Ion) |

| 162.07 | ~40 | [M - H₂O]⁺ |

| 135.08 | ~30 | [M - COOH]⁺ |

| 107.05 | ~80 | [C₇H₇O]⁺ (hydroxytropylium ion) |

| 94.05 | ~60 | [C₆H₆O]⁺ (phenol radical cation) |

| 77.04 | ~25 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

Cap the NMR tube and label it clearly.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. This can be done manually or automatically.

-

Tune and match the probe to the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the mixture to a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Filter the final solution to remove any particulates.

-

-

Data Acquisition:

-

The sample solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.

-

In the ion source, the sample is ionized (e.g., by electrospray ionization).

-

The resulting ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of ions at each m/z value, generating the mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a solid organic compound.

References

A Comprehensive Technical Guide to the Solubility of 4-(4-Hydroxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4-(4-hydroxyphenyl)butanoic acid, a compound of interest in various research and development fields, including pharmaceuticals. Due to the limited availability of direct quantitative solubility data for this compound, this document presents a compilation of qualitative information and quantitative data for structurally analogous compounds. This approach offers valuable insights into its expected solubility behavior across a range of common laboratory solvents. Furthermore, this guide furnishes detailed experimental protocols for determining solubility, ensuring that researchers can produce reliable and reproducible data.

Core Concepts in Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various media is paramount for formulation development, toxicity studies, and ensuring bioavailability. This compound, possessing both a hydrophilic hydroxyl group and a carboxylic acid function, alongside a hydrophobic phenylbutanoic acid backbone, is expected to exhibit varied solubility depending on the polarity of the solvent.

Solubility Profile of this compound

To provide a more comprehensive understanding, the following tables summarize quantitative solubility data for two structurally similar compounds: p-hydroxyphenylacetic acid and 4-phenylbutyric acid. These compounds share key structural motifs with this compound and can serve as valuable surrogates for predicting its solubility behavior.

Table 1: Quantitative Solubility of p-Hydroxyphenylacetic Acid at 20°C [1][2]

| Solvent | Solubility (g/kg of solvent) |

| Water | 15.8[2] |

| Methanol | 2915[2] |

| Ethanol | 2064[2] |

| 2-Propanol | 1382[2] |

| Acetone | 1720[2] |

| 4-Methyl-2-pentanone | 803.5[2] |

| Ethyl acetate | 825.4[2] |

| Chloroform | 637.1[2] |

| Toluene | 377.9[2] |

Table 2: Quantitative Solubility of 4-Phenylbutyric Acid

| Solvent | Solubility | Temperature |

| Water | 5.3 g/L[3][4][5] | 40°C[3][4][5] |

| Water | 18 mg/mL[6] | Not Specified |

| Chloroform | Slightly Soluble[3][4] | Not Specified |

| Methanol | Slightly Soluble[3][4] | Not Specified |

| Toluene | 3.670 M | Not Specified[5] |

| Diethyl ether | 4.130 M | Not Specified[5] |

| Chloroform | 4.040 M | Not Specified[5] |

| 1-Hexanol | 0.500 M | Not Specified[5] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial. The following are detailed methodologies for two widely accepted experimental techniques.

Shake-Flask Method (for Thermodynamic Solubility)

The shake-flask method is a gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8][9]

Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass flask or vial with a screw cap. The excess solid should be visually apparent.

-

Equilibration: Seal the flask and place it in a constant temperature shaker or orbital incubator. Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for a sufficient period. To separate the undissolved solid from the saturated solution, either centrifuge the sample at a high speed or filter it using a syringe filter with a pore size of 0.45 µm or smaller. It is critical to avoid any temperature changes during this step.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility of the compound in the chosen solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Potentiometric Titration (for pH-Dependent Solubility of Ionizable Compounds)

For ionizable compounds like this compound, which possesses a carboxylic acid group, potentiometric titration is a powerful method to determine its intrinsic solubility and pKa.[10][11][12][13]

Methodology:

-

Instrument Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature.

-

Sample Preparation: Prepare a suspension of this compound in deionized water or a suitable aqueous buffer. Ensure that excess solid is present.

-

Titration: While continuously stirring the suspension, add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH) and record the pH after each addition.

-

Data Acquisition: Collect data points of pH versus the volume of titrant added. More data points should be collected near the equivalence point where the pH changes rapidly.

-

Data Analysis: Plot the titration curve (pH vs. volume of titrant). The equivalence point can be determined from the inflection point of the curve or by analyzing the first or second derivative of the curve.

-

Calculation of pKa and Intrinsic Solubility: The pKa can be determined from the pH at the half-equivalence point. The intrinsic solubility (the solubility of the unionized form of the acid) can be calculated from the pH, pKa, and the total concentration of the dissolved species at equilibrium.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the solubility determination process, the following diagrams illustrate the logical workflow for assessing compound solubility and the experimental workflow for the shake-flask method.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 4-Phenylbutyric acid | 1821-12-1 [chemicalbook.com]

- 4. 4-Phenylbutyric acid CAS#: 1821-12-1 [m.chemicalbook.com]

- 5. 4-苯基丁酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scite.ai [scite.ai]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Thermal Stability of 4-(4-Hydroxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal stability of 4-(4-Hydroxyphenyl)butanoic acid. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on established methodologies for assessing thermal stability, providing detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These techniques are fundamental in determining the thermal properties of chemical compounds, which is critical for drug development, formulation, and ensuring product stability and safety.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₃ | PubChem[1] |

| Molecular Weight | 180.20 g/mol | PubChem[1] |

| Boiling Point | 364.3 °C at 760 mmHg | Not explicitly cited |

| Appearance | Solid (form not specified) | Not explicitly cited |

| CAS Number | 7021-11-6 | PubChem[1] |

Experimental Protocols for Thermal Analysis

To determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary recommended techniques.[2][3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on thermal stability, decomposition temperatures, and the composition of the material.[2]

Objective: To determine the temperatures at which this compound decomposes and the corresponding mass loss.

Methodology:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA crucible (pan), commonly made of platinum or alumina.[4]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA instrument.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A purge gas flow rate of 20-50 mL/min is common.[4]

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that is expected to encompass the decomposition of the compound (e.g., from ambient temperature to 600 °C).[4]

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and enthalpy of fusion.[3]

Objective: To determine the melting point and enthalpy of fusion of this compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of this compound is placed in a DSC pan, which is then hermetically sealed.[3] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained with a purge gas flow.

-

Temperature Program: The sample is subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example, heating from ambient temperature to a temperature above the expected melting point at a rate of 10 °C/min.[3]

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference. The resulting DSC thermogram plots heat flow versus temperature. Endothermic events like melting appear as peaks. The onset temperature of the peak is typically taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the thermal stability of a chemical compound like this compound.

Caption: Workflow for Thermal Stability Assessment.

Plausible Thermal Decomposition Pathway

While the specific thermal decomposition mechanism for this compound is not documented, carboxylic acids can undergo decarboxylation upon heating. The following diagram illustrates a plausible, simplified decomposition pathway.

Caption: Plausible Decarboxylation Pathway.

Conclusion

The thermal stability of this compound is a critical parameter for its application in research and drug development. Although specific TGA and DSC data are not currently available in the public domain, this guide provides the necessary framework and detailed experimental protocols for researchers to conduct these analyses. The provided workflows and diagrams offer a clear visual representation of the experimental process and potential chemical transformations. It is recommended that researchers perform the described TGA and DSC experiments to obtain precise data on the melting point, decomposition temperature, and overall thermal behavior of this compound to ensure its safe and effective use.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4-(4-Hydroxyphenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 4-(4-hydroxyphenyl)butanoic acid, a compound of interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this compound has not been reported in crystallographic databases, this document outlines the necessary experimental protocols for its synthesis, crystallization, and subsequent structure determination by single-crystal X-ray diffraction. Furthermore, potential biological activities are discussed based on structurally related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from various chemical databases.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| IUPAC Name | This compound |

| CAS Number | 7021-11-6 |

| Physical Form | Solid |

| Boiling Point | 364.3 °C at 760 mmHg |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the demethylation of its methoxy-protected precursor, 4-(4-methoxyphenyl)butanoic acid.

Materials:

-

4-(4-Methoxyphenyl)butanoic acid

-

48% Hydrobromic acid (HBr)

-

Acetic acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-(4-methoxyphenyl)butanoic acid in a mixture of 48% hydrobromic acid and acetic acid.

-

Heat the resulting solution at reflux (approximately 150 °C) overnight.

-

After cooling to room temperature, concentrate the mixture under vacuum to remove the acids.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic solution with water to remove any remaining inorganic impurities.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray crystal structure determination. The following are established methods suitable for organic carboxylic acids like this compound.

1. Slow Evaporation Method:

-

Principle: This is the simplest and often most effective method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent, and the solvent is allowed to evaporate slowly over time, leading to the gradual formation of crystals.

-

Protocol:

-

Select a solvent or solvent mixture in which this compound is moderately soluble. Good starting points for aromatic carboxylic acids include toluene, ethanol, or mixtures like ethanol/water.

-

Prepare a nearly saturated solution by dissolving the compound in the chosen solvent, with gentle warming if necessary.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial or small beaker.

-

Cover the container with a lid or parafilm with a few small perforations to allow for slow solvent evaporation.

-

Place the container in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

-

2. Vapor Diffusion Method:

-

Principle: This technique is particularly useful for small quantities of material. A solution of the compound is exposed to the vapor of a more volatile "anti-solvent" in which the compound is insoluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, inducing crystallization.

-

Protocol:

-

Dissolve the compound in a small amount of a "good" solvent (e.g., methanol, ethanol).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container (e.g., a beaker or jar) that contains a small amount of a volatile "anti-solvent" (e.g., hexane, diethyl ether).

-

Seal the outer container and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solution, promoting crystal growth.

-

3. Slow Cooling Method:

-

Principle: This method relies on the decrease in solubility of the compound with decreasing temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled.

-

Protocol:

-

Prepare a saturated solution of the compound in a suitable solvent at or near its boiling point.

-

Filter the hot solution to remove any insoluble impurities.

-

Place the container in an insulated vessel (e.g., a Dewar flask filled with hot water) to ensure a slow cooling rate to room temperature.

-

Alternatively, a programmable heating/cooling block can be used for precise temperature control.

-

Logical Workflow for Structural Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural elucidation.

Potential Biological Significance

While the specific biological targets of this compound are not extensively characterized, its structural similarity to other known bioactive molecules suggests potential areas for investigation.

-

Histone Deacetylase (HDAC) Inhibition: The structurally related compound, 4-phenylbutanoic acid, is a known histone deacetylase inhibitor.[1] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being investigated as anti-cancer agents.[2] The presence of the phenylbutanoic acid scaffold in this compound makes it a candidate for investigation as an HDAC inhibitor.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: 4-Phenylbutanoic acid also affects the activation of peroxisome proliferator-activated receptors (PPARs).[1] PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[3] PPAR agonists are used in the treatment of metabolic disorders like dyslipidemia and type 2 diabetes.[3] The structural similarity suggests that this compound could also modulate PPAR activity.

Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound. The determination of its crystal structure would be a critical step in understanding its structure-activity relationships and in the rational design of new therapeutic agents.

References

The Therapeutic Potential of 4-(4-Hydroxyphenyl)butanoic Acid: A Scaffolding Approach for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Hydroxyphenyl)butanoic acid, a phenolic compound, is emerging as a significant scaffold in medicinal chemistry. While direct therapeutic applications of the core molecule are not extensively documented, its structural framework serves as a crucial starting point for the synthesis of derivatives with promising pharmacological activities. This technical guide explores the therapeutic landscape of this compound, focusing on the preclinical evidence for its derivatives in oncology, inflammation, and oxidative stress. We will delve into the mechanistic insights, present key quantitative data from preclinical studies, and provide detailed experimental protocols for the synthesis and evaluation of these novel compounds.

Introduction

This compound is a chemical intermediate that has garnered interest for its potential role in the development of new therapeutic agents.[1] Its structure, featuring a phenyl ring with a hydroxyl group and a butanoic acid side chain, provides a versatile backbone for chemical modification. While the parent compound is noted as a potential antioxidant and anti-inflammatory agent, the majority of current research focuses on the biological activities of its derivatives.[1] This guide will primarily focus on these derivatives, highlighting their potential in anticancer and antioxidant applications.

Therapeutic Applications of this compound Derivatives

The modification of the this compound core has led to the development of derivatives with significant therapeutic potential, particularly in the fields of oncology and as antioxidants.

Anticancer Activity

Recent studies have highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as novel anticancer agents. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their in vitro cytotoxicity against A549 non-small cell lung cancer cells. The results, summarized in the table below, indicate a structure-dependent anticancer activity.

| Compound ID | Derivative Structure | Cell Line | Assay | Result | Citation |

| 12 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 1-naphthyl substituent | A549 | MTT Assay | Reduced cell viability to 42.1% | [2] |

| 20 | 3,3'-((4-hydroxyphenyl)azanediyl)bis(N'-(furan-2-ylmethylene)propanehydrazide) | A549 | MTT Assay | ~50% reduction in cell viability | [2][3] |

| 21 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative | A549 | MTT Assay | ~50% reduction in cell viability | [2][3] |

| 22 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative | A549 | MTT Assay | ~50% reduction in cell viability | [2][3] |

| 29 | 3-((4-hydroxyphenyl)amino)propanoic acid derivative | A549 | MTT Assay | ~50% reduction in cell viability | [2][3] |